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Introduction
EPZ-4777 is a pioneering small molecule inhibitor of the histone methyltransferase DOT1L

(Disruptor of Telomeric Silencing 1-Like).[1] As a potent and highly selective S-

adenosylmethionine (SAM)-competitive inhibitor, EPZ-4777 has emerged as a critical tool for

investigating the biological roles of DOT1L and the consequences of its inhibition, particularly in

the context of cancers driven by MLL (Mixed-Lineage Leukemia) gene rearrangements.[1] This

technical guide provides a comprehensive overview of EPZ-4777, including its mechanism of

action, quantitative biochemical and cellular activity, and detailed protocols for key experimental

applications.

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79),

a modification associated with active gene transcription.[2] In MLL-rearranged leukemias, the

fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to

chromatin, resulting in hypermethylation of H3K79 at specific gene loci, including the HOXA9

and MEIS1 genes.[3] This aberrant methylation drives the expression of leukemogenic genes,

leading to the proliferation of cancer cells.[3] EPZ-4777 selectively inhibits the catalytic activity

of DOT1L, thereby reducing H3K79 methylation, suppressing the expression of these

oncogenes, and inducing apoptosis in MLL-rearranged cancer cells.[1][4]
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The following tables summarize the key quantitative data for EPZ-4777, providing a clear

comparison of its enzymatic potency, selectivity, and cellular activity.

Table 1: Enzymatic Activity of EPZ-4777 against DOT1L

Parameter Value Reference

IC50 (DOT1L) 0.4 nM [4][5]

Table 2: Selectivity Profile of EPZ-4777 against a Panel of Protein Methyltransferases (PMTs)

Enzyme Fold Selectivity vs. DOT1L Reference

PRMT5 >1,300 [2]

CARM1 >1,000

EHMT2 >1,000

EZH1 >1,000

EZH2 >1,000

PRMT1 >1,000

PRMT8 >1,000

SETD7 >1,000

WHSC1 >1,000

Note: Specific IC50 values for the selectivity panel are not consistently reported across

sources; however, the high fold-selectivity is a key feature of EPZ-4777.

Table 3: Cellular Activity of EPZ-4777 in MLL-rearranged and Non-rearranged Leukemia Cell

Lines
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Cell Line MLL Status IC50 (Proliferation) Reference

MV4-11 MLL-AF4 4.8 nM

MOLM-13 MLL-AF9 8.3 nM

THP-1 MLL-AF9 4.0 nM [6]

Kasumi-1 Non-MLL >50,000 nM [5]

HL-60 Non-MLL >50,000 nM [5][6]

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams, generated using the DOT language, illustrate the DOT1L signaling

pathway and a typical experimental workflow for evaluating EPZ-4777.
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DOT1L Signaling Pathway in MLL-rearranged Leukemia.
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Experimental Workflow for EPZ-4777 Evaluation.

Experimental Protocols
Detailed methodologies for key experiments involving EPZ-4777 are provided below.

DOT1L Enzymatic Assay (Radiometric)
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This protocol is adapted from methodologies described in the literature for determining the in

vitro potency of DOT1L inhibitors.

1. Materials and Reagents:

Recombinant human DOT1L enzyme

Nucleosomes (as substrate)

S-(5'-adenosyl)-L-[methyl-3H]-methionine ([3H]-SAM)

S-adenosyl-L-methionine (SAM), unlabeled

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM NaCl, 0.002% Tween-20, 0.005% Bovine

Skin Gelatin, 100 mM KCl, and 0.5 mM DTT

EPZ-4777 stock solution in DMSO

S-adenosyl-L-homocysteine (SAH) for positive control

Quench Solution: 800 mM SAM

P81 phosphocellulose filter paper

Scintillation fluid

Scintillation counter

2. Procedure:

Prepare serial dilutions of EPZ-4777 in DMSO.

In a 384-well plate, add 1 µL of the EPZ-4777 dilution or DMSO (vehicle control).

Add 40 µL of DOT1L enzyme diluted in assay buffer to each well.

Incubate the plate at room temperature for 30 minutes.
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Initiate the reaction by adding 10 µL of a substrate mix containing [3H]-SAM and

nucleosomes in assay buffer.

Incubate the reaction at room temperature for 120 minutes.

Stop the reaction by adding 10 µL of the quench solution.

Spot 5 µL of the reaction mixture onto P81 filter paper.

Allow the filter paper to air dry.

Wash the filter paper three times with 50 mM NaHCO3 (pH 9.0).

Air dry the filter paper completely.

Place the filter paper in scintillation vials with scintillation fluid.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each EPZ-4777 concentration relative to the DMSO

control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Proliferation Assay
This protocol outlines the methodology for assessing the effect of EPZ-4777 on the proliferation

of leukemia cell lines.

1. Materials and Reagents:

MLL-rearranged (e.g., MV4-11, THP-1) and non-rearranged (e.g., HL-60) leukemia cell lines

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

(FBS) and antibiotics

EPZ-4777 stock solution in DMSO

96-well cell culture plates

Cell viability reagent (e.g., Guava ViaCount reagent)
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Flow cytometer (e.g., Guava EasyCyte)

2. Procedure:

Maintain cell lines in exponential growth phase.

Plate cells in triplicate in 96-well plates at a density of 3 x 10^4 cells/well in a final volume of

150 µL.[6]

Prepare serial dilutions of EPZ-4777 in cell culture medium.

Add the desired concentrations of EPZ-4777 or DMSO (vehicle control) to the wells.

Incubate the plates at 37°C in a humidified 5% CO2 incubator.

Every 3-4 days, determine the viable cell number using the Guava ViaCount assay according

to the manufacturer's protocol.[6]

At each time point, replace the media with fresh media containing the appropriate

concentration of EPZ-4777 and re-plate the cells at the initial seeding density.[6]

Continue the experiment for up to 14-18 days, or until the IC50 values stabilize.[6]

Calculate the split-adjusted viable cell number at each time point.

Determine the IC50 values from concentration-response curves at the final time point using

appropriate software.

Western Blot for H3K79 Methylation
This protocol describes the detection of changes in H3K79 methylation levels in cells treated

with EPZ-4777.

1. Materials and Reagents:

Leukemia cell lines

EPZ-4777

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.researchgate.net/figure/DOT1L-mechanism-of-action-and-DOT1L-inhibitors-DOT1L-catalyzes-the-transfer-of-the_fig2_359948723
https://www.benchchem.com/product/b15586608?utm_src=pdf-body
https://www.benchchem.com/product/b15586608?utm_src=pdf-body
https://www.researchgate.net/figure/DOT1L-mechanism-of-action-and-DOT1L-inhibitors-DOT1L-catalyzes-the-transfer-of-the_fig2_359948723
https://www.benchchem.com/product/b15586608?utm_src=pdf-body
https://www.researchgate.net/figure/DOT1L-mechanism-of-action-and-DOT1L-inhibitors-DOT1L-catalyzes-the-transfer-of-the_fig2_359948723
https://www.researchgate.net/figure/DOT1L-mechanism-of-action-and-DOT1L-inhibitors-DOT1L-catalyzes-the-transfer-of-the_fig2_359948723
https://www.benchchem.com/product/b15586608?utm_src=pdf-body
https://www.benchchem.com/product/b15586608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K79me2, anti-total Histone H3

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

2. Procedure:

Treat cells with various concentrations of EPZ-4777 or DMSO for a specified duration (e.g.,

4-6 days).

Harvest the cells and lyse them in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
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Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading

control.

Quantify the band intensities to determine the relative change in H3K79 methylation.

In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of EPZ-4777 in a

mouse xenograft model of MLL-rearranged leukemia.

1. Materials and Reagents:

Immunocompromised mice (e.g., NOD/SCID or NSG)

MV4-11 human leukemia cell line

Matrigel (optional)

EPZ-4777 for in vivo use

Vehicle solution

Mini-osmotic pumps

Calipers for tumor measurement

2. Procedure:

Subcutaneously implant MV4-11 cells (e.g., 5-10 x 10^6 cells) into the flank of the mice. The

cells can be resuspended in a mixture of PBS and Matrigel.
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Monitor the mice for tumor growth.

Once tumors are palpable and have reached a specified size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Surgically implant mini-osmotic pumps loaded with either EPZ-4777 solution or vehicle

control for continuous infusion.[6]

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study or when tumors reach a predetermined endpoint, euthanize the mice

and excise the tumors for further analysis (e.g., Western blot for H3K79 methylation).

For survival studies, monitor the mice until they meet the criteria for euthanasia (e.g., tumor

burden, clinical signs of distress) and record the date of death.

Analyze the data to determine the effect of EPZ-4777 on tumor growth and survival.

Conclusion
EPZ-4777 is a powerful and selective chemical probe for studying the function of DOT1L and

its role in disease. Its ability to specifically inhibit H3K79 methylation has provided strong

evidence for the therapeutic potential of targeting this epigenetic writer in MLL-rearranged

leukemias. The data and protocols presented in this guide offer a comprehensive resource for

researchers utilizing EPZ-4777 in their epigenetic studies and drug discovery efforts. Due to its

pharmacokinetic limitations, for in vivo studies requiring oral or intravenous administration, the

derivative EPZ-5676 (Pinometostat) is often a more suitable choice. Nevertheless, EPZ-4777
remains an invaluable tool for in vitro and proof-of-concept in vivo studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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